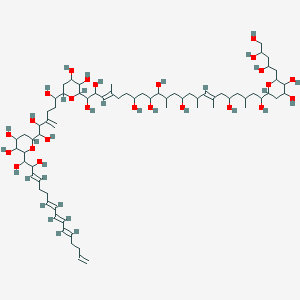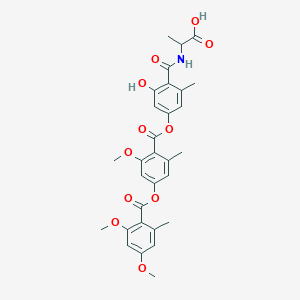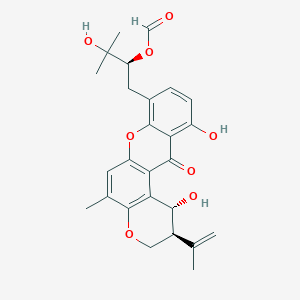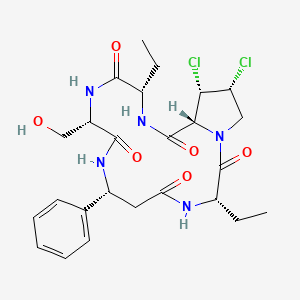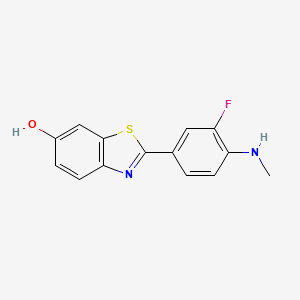
Flutemetamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutemetamol is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18 and is primarily used to estimate the density of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment, such as those being evaluated for Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
Flutemetamol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in the imaging of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease. This imaging helps in the diagnosis and evaluation of cognitive impairment in patients . Additionally, this compound is used in clinical trials to assess the efficacy of anti-amyloid therapies and to monitor disease progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flutemetamol is synthesized by reacting a precursor compound with radioactive fluoride to obtain a fluorine-18 labeled compound. The reaction involves the use of a strong base and subsequent purification using a reverse phase solid phase extraction cartridge. Protective groups are then removed to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the use of radiopharmaceutical synthesizers, such as the “FASTlab” system. The process includes reacting a precursor compound with radioactive fluoride, followed by purification and quality control checks. The product must be used within a specific time frame for maximum efficacy due to the short half-life of fluorine-18 .
Analyse Chemischer Reaktionen
Types of Reactions
Flutemetamol undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves the substitution of a nitro group with radioactive fluoride.
Deprotection Reactions: Removal of protective groups to yield the final product.
Common Reagents and Conditions
Radioactive Fluoride: Used for labeling the precursor compound.
Strong Base: Facilitates the substitution reaction.
Solid Phase Extraction Cartridge: Used for purification.
Major Products
The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for PET imaging .
Wirkmechanismus
Flutemetamol works by binding to β-amyloid plaques in the brain. After intravenous injection, it diffuses across the blood-brain barrier and accumulates in areas with β-amyloid aggregates. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing visualization of plaque density .
Conclusion
This compound is a valuable radiopharmaceutical compound used in PET imaging for the diagnosis and evaluation of Alzheimer’s disease. Its unique properties and effectiveness in imaging β-amyloid plaques make it an essential tool in both clinical and research settings.
Eigenschaften
CAS-Nummer |
637003-10-2 |
|---|---|
Molekularformel |
C14H11FN2OS |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI-Schlüssel |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
| 637003-10-2 | |
Synonyme |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



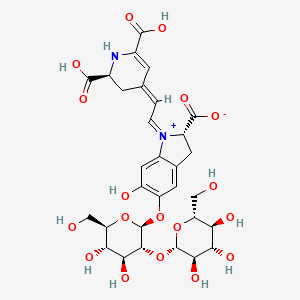
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1248393.png)
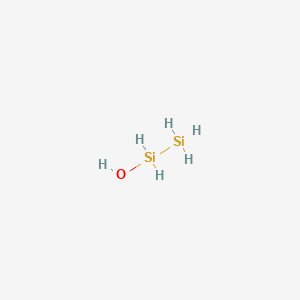
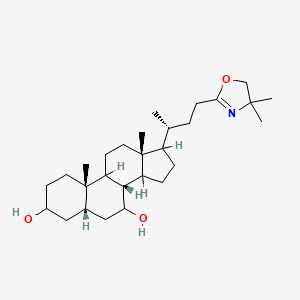
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)

